Cas no 856845-64-2 (3-(propan-2-yl)piperazin-2-one)
3-(propan-2-yl)piperazin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Isopropylpiperazin-2-one
- 2-Piperazinone,3-(1-methylethyl)-
- 3-isopropylpiperazin-2-one(SALTDATA: FREE)
- 3-(propan-2-yl)piperazin-2-one
- 3-propan-2-yl-2-piperazinone
- 2-Piperazinone, 3-(1-methylethyl)-
- (R)-3-ISOPROPYL-PIPERAZIN-2-ONE
- BS-36937
- MFCD00267762
- EN300-67791
- Z978935230
- 3-Isopropyl-piperazin-2-one
- DTXSID00661337
- 1240590-09-3
- 856845-64-2
- AB37158
- AKOS000351499
- AKOS017471603
- AB37161
- 3-propan-2-ylpiperazin-2-one
- AB05504
- DA-02202
- CHEMBL4527947
- CMYZSPVNMZJMRZ-UHFFFAOYSA-N
- SCHEMBL17749
- (S)-3-ISOPROPYL-PIPERAZIN-2-ONE
- 3-ISOPROPYL-2-PIPERAZINONE
- CS-0171976
- 1240583-30-5
-
- MDL: MFCD00267762
- Inchi: 1S/C7H14N2O/c1-5(2)6-7(10)9-4-3-8-6/h5-6,8H,3-4H2,1-2H3,(H,9,10)
- InChI Key: CMYZSPVNMZJMRZ-UHFFFAOYSA-N
- SMILES: N1CCNC(C(C)C)C1=O
Computed Properties
- Exact Mass: 142.111
- Monoisotopic Mass: 142.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
- XLogP3: 0.3
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 0.966
- Boiling Point: 296.6°C at 760 mmHg
- Flash Point: 137.3°C
- Refractive Index: 1.444
3-(propan-2-yl)piperazin-2-one Security Information
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280;P305+P351+P338;P310
- Storage Condition:2-8 °C
3-(propan-2-yl)piperazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040118-1g |
3-Isopropyl-piperazin-2-one |
856845-64-2 | 97% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 040118-5g |
3-Isopropyl-piperazin-2-one |
856845-64-2 | 97% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 040118-10g |
3-Isopropyl-piperazin-2-one |
856845-64-2 | 97% | 10g |
£280.00 | 2022-03-01 | |
| AstaTech | 62860-1/G |
3-ISOPROPYL-PIPERAZIN-2-ONE |
856845-64-2 | 97% | 1g |
$105 | 2023-09-16 | |
| AstaTech | 62860-5/G |
3-ISOPROPYL-PIPERAZIN-2-ONE |
856845-64-2 | 97% | 5g |
$315 | 2023-09-16 | |
| AstaTech | 62860-10/G |
3-ISOPROPYL-PIPERAZIN-2-ONE |
856845-64-2 | 97% | 10g |
$473 | 2023-09-16 | |
| Chemenu | CM283463-1g |
3-Isopropylpiperazin-2-one |
856845-64-2 | 97% | 1g |
$96 | 2022-09-28 | |
| Chemenu | CM283463-5g |
3-Isopropylpiperazin-2-one |
856845-64-2 | 97% | 5g |
$284 | 2022-09-28 | |
| Chemenu | CM283463-10g |
3-Isopropylpiperazin-2-one |
856845-64-2 | 97% | 10g |
$320 | 2021-08-18 | |
| abcr | AB217361-1 g |
3-Isopropyl-2-piperazinone, 95%; . |
856845-64-2 | 95% | 1g |
€128.10 | 2023-02-22 |
3-(propan-2-yl)piperazin-2-one Suppliers
3-(propan-2-yl)piperazin-2-one Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-(propan-2-yl)piperazin-2-one
Latest Research Insights on 3-(propan-2-yl)piperazin-2-one (CAS: 856845-64-2) in Chemical Biology and Pharmaceutical Applications
The compound 3-(propan-2-yl)piperazin-2-one (CAS: 856845-64-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the structural uniqueness of 3-(propan-2-yl)piperazin-2-one, which features a piperazin-2-one scaffold substituted with an isopropyl group. This configuration imparts distinct physicochemical properties, making it a promising candidate for modulating protein-protein interactions and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of kinase targets implicated in inflammatory pathways, with an IC50 value of 0.8 μM against MAPK14 (p38α).
Advances in synthetic methodologies have enabled more efficient production of 3-(propan-2-yl)piperazin-2-one derivatives. A novel three-component coupling reaction developed by Zhang et al. (2024) in Organic Letters achieved a 78% yield with excellent enantioselectivity (>95% ee), addressing previous challenges in stereocontrol. This breakthrough has facilitated the creation of a library of 42 analogs, with structure-activity relationship (SAR) studies identifying critical modifications at the N1 and C5 positions that enhance target affinity.
Pharmacokinetic evaluations in preclinical models reveal favorable ADME properties for lead compounds derived from 3-(propan-2-yl)piperazin-2-one. Notably, a deuterated variant (d7-856845-64-2) exhibited a 3.2-fold increase in plasma half-life in murine models compared to the parent compound, as reported in ACS Pharmacology & Translational Science. These findings support its potential as a scaffold for CNS-penetrant therapeutics, with blood-brain barrier permeability coefficients (LogBB) ranging from -0.3 to 0.1 across tested derivatives.
Emerging applications extend beyond traditional small-molecule drugs. A 2024 Nature Biotechnology publication detailed the incorporation of 3-(propan-2-yl)piperazin-2-one moieties into PROTAC (proteolysis targeting chimera) designs, where it served as a versatile linker component. The resulting compounds demonstrated improved degradation efficiency (DC50 values of 12-35 nM) for challenging targets like BRD4, attributed to optimal spacing and hydrophobicity balance provided by the scaffold.
Ongoing clinical investigations include Phase I trials of a 3-(propan-2-yl)piperazin-2-one-containing dual HDAC6/8 inhibitor (NCT05678945) for oncology indications. Preliminary data presented at the 2024 AACR Annual Meeting showed acceptable safety profiles with dose-proportional pharmacokinetics up to 400 mg/day. These developments position 3-(propan-2-yl)piperazin-2-one as a structurally privileged motif with expanding utility across multiple therapeutic areas.
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